2,4-Heptadienoic acid, (2Z,4E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptadienoic acid, (2Z,4E)-, can be achieved through several methods. One common approach involves the stereoselective one-pot synthesis from ketene dithioacetal. This method includes the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening .
Industrial Production Methods
Industrial production methods for 2,4-Heptadienoic acid, (2Z,4E)-, are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Heptadienoic acid, (2Z,4E)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The double bonds in 2,4-Heptadienoic acid, (2Z,4E)-, can participate in substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens (e.g., Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2,4-Heptadienoic acid, (2Z,4E)-, has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds and functional materials.
Biology: The compound’s conjugated diene structure makes it a valuable tool for studying biological processes involving double bond interactions.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-Heptadienoic acid, (2Z,4E)-, involves its interaction with molecular targets through its conjugated diene structure. This structure allows the compound to participate in various chemical reactions, including addition and substitution reactions, which can modulate biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-hexa-2,4-dienoic acid:
2-hydroxy-6-oxo-2,4-heptadienoic acid: This compound has additional functional groups, including a hydroxy and oxo group, which confer different chemical properties.
Uniqueness
2,4-Heptadienoic acid, (2Z,4E)-, is unique due to its specific conjugated diene structure and the length of its carbon chain.
Properties
CAS No. |
600716-76-5 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(2Z,4E)-hepta-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h3-6H,2H2,1H3,(H,8,9)/b4-3+,6-5- |
InChI Key |
GYTGOLDQGRPDNF-ICWBMWKASA-N |
Isomeric SMILES |
CC/C=C/C=C\C(=O)O |
Canonical SMILES |
CCC=CC=CC(=O)O |
Origin of Product |
United States |
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